6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of chlorine atoms at the 6 and 7 positions, an ethyl group at the 3 position, and a 1,1-dioxide functional group. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of 2-formylbenzenesulfonyl chloride with hydrazine monohydrate. The reaction is carried out under acidic conditions, leading to the formation of the benzothiadiazine ring . The general reaction scheme is as follows:
Formation of 2-formylbenzenesulfonyl chloride: This intermediate is prepared by the reaction of 2-chlorobenzenesulfonyl chloride with a formylating agent.
Cyclization: The 2-formylbenzenesulfonyl chloride undergoes cyclization with hydrazine monohydrate under acidic conditions to form the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Halogen atoms at the 6 and 7 positions can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzothiadiazines depending on the nucleophile used
Scientific Research Applications
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Antimicrobial and Antiviral: Inhibits the growth of microorganisms by interfering with their metabolic processes.
Antihypertensive: Acts as a diuretic, reducing blood pressure by increasing the excretion of sodium and water.
Antidiabetic: Modulates insulin release and improves glucose uptake.
Anticancer: Induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
6,7-dichloro-3-ethyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
Chlorothiazide: A diuretic with a similar benzothiadiazine structure but different substitution.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core.
Phthalazinone derivatives: Structurally related compounds with diverse pharmacological activities.
These compounds share some pharmacological properties but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C9H8Cl2N2O2S |
---|---|
Molecular Weight |
279.14 g/mol |
IUPAC Name |
6,7-dichloro-3-ethyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H8Cl2N2O2S/c1-2-9-12-7-3-5(10)6(11)4-8(7)16(14,15)13-9/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
UNRNDUAMWCGSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
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